

# 6,7-ADTN hydrobromide molecular weight and formula

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## Compound of Interest

Compound Name: 6,7-ADTN hydrobromide

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An In-Depth Technical Guide to **6,7-ADTN Hydrobromide** for Advanced Dopaminergic System Research

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing **6,7-ADTN hydrobromide** (also known as ADTN hydrobromide) in the study of dopamine receptor pharmacology and function. We will move beyond basic data to explore the mechanistic underpinnings of its action and provide actionable, field-proven experimental protocols.

## Core Compound Profile: 6,7-ADTN Hydrobromide

6,7-ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene) is a classic, potent dopamine receptor agonist that has been instrumental in characterizing the dopamine system.<sup>[1][2]</sup> As a close structural analog of dopamine, its rigid conformation provides high affinity for dopamine receptors, making it a valuable tool for both in vitro and in vivo studies.<sup>[3]</sup>

## Chemical and Physical Data

The hydrobromide salt form of 6,7-ADTN enhances its stability and solubility, particularly in aqueous solutions, which is critical for experimental applications. All quantitative data are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>14</sub> BrNO <sub>2</sub>	[4][5]
Molecular Weight	260.13 g/mol	[1][4][5]
CAS Number	13575-86-5	[1][4][5]
IUPAC Name	6-amino-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide	[5]
Synonyms	ADTN HBr, (+/-)-Adtn hydrobromide	[1][5]
Appearance	White to yellow solid	[6]
Solubility	H <sub>2</sub> O: up to 100 mM (26.01 mg/mL). Sonication or warming may be required.	[4][6]
Storage (Powder)	-20°C, protected from moisture, for up to 3 years.	[4]
Storage (Solution)	Aliquot and store at -80°C for up to 1 year or -20°C for 1 month. Avoid repeated freeze-thaw cycles.	[4][6]

## Pharmacology and Mechanism of Action

Understanding the causality behind 6,7-ADTN's effects begins with its interaction with the dopamine receptor subtypes and the subsequent intracellular signaling cascades.

## Receptor Binding Profile and Selectivity

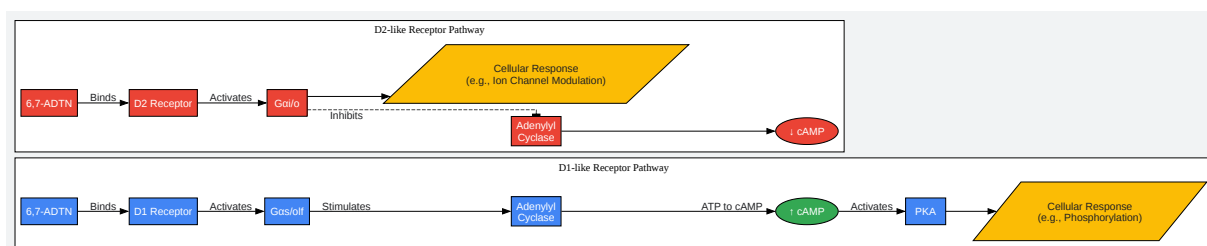
6,7-ADTN is primarily characterized as a potent agonist at D1-like dopamine receptors (D1 and D5).[2] It also demonstrates activity at D2-like receptors, classifying it as a non-selective dopamine agonist, though its effects are often predominantly attributed to D1 receptor activation in many experimental contexts.[7] The highest density of its binding sites in the brain

is found in the striatum, a key region for motor control and reward.[3] This binding is specific, as it can be displaced by dopamine antagonists like haloperidol.[3]

## Intracellular Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[8][9]

- **D1-like Receptor Activation (G $\alpha$ s/olf Pathway):** As a potent D1 agonist, 6,7-ADTN binds to D1 receptors, which are coupled to the stimulatory G-protein, G $\alpha$ s (or G $\alpha$ olf in the striatum). [8] This activation stimulates adenylyl cyclase, leading to a robust increase in intracellular cAMP levels.[4][8] cAMP then acts as a second messenger, primarily activating Protein Kinase A (PKA), which phosphorylates numerous downstream targets to modulate neuronal activity and gene expression.[9]
- **D2-like Receptor Activation (G $\alpha$ i/o Pathway):** When 6,7-ADTN binds to D2-like receptors (D2, D3, D4), it activates the inhibitory G-protein, G $\alpha$ i.[10] This action inhibits adenylyl cyclase, thereby decreasing intracellular cAMP levels.[9] This opposing action is a hallmark of the dopamine system's ability to bidirectionally modulate neuronal function.



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**Caption:** Signaling pathways activated by 6,7-ADTN.

## Experimental Applications and Protocols

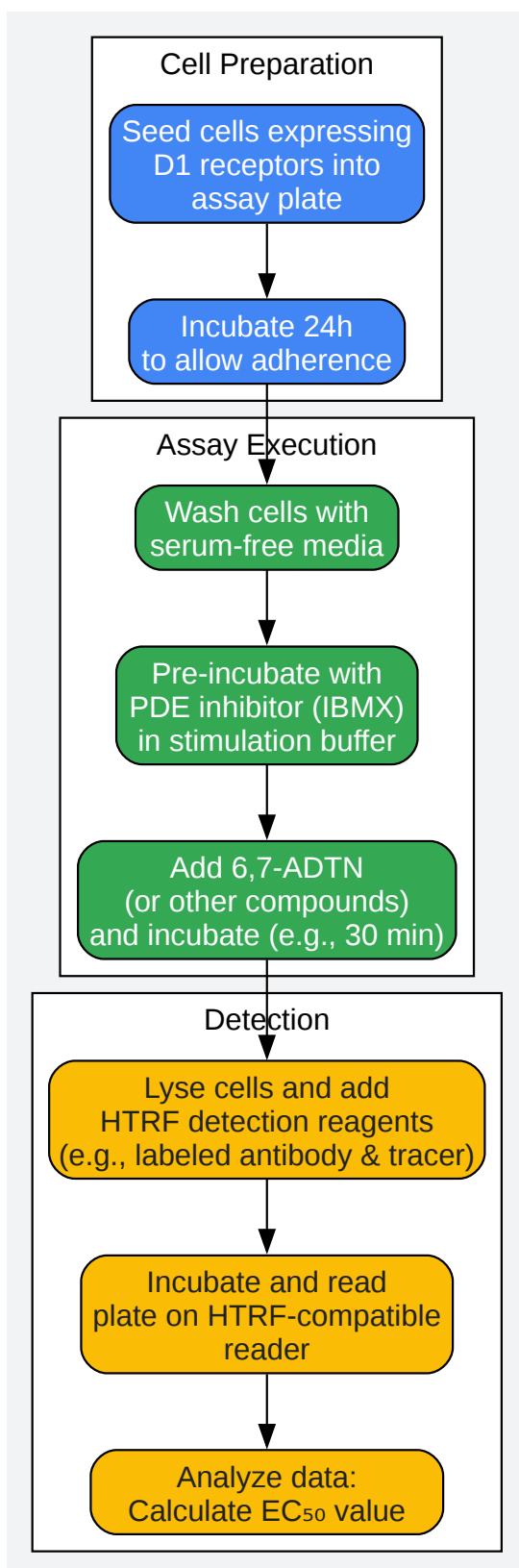
The primary utility of 6,7-ADTN lies in its ability to selectively probe dopamine receptor function. The following section details a foundational *in vitro* assay and discusses its application in *in vivo* models.

### In Vitro Functional Assessment: cAMP Accumulation Assay

This protocol provides a self-validating system to quantify the agonist activity of 6,7-ADTN at Gαs-coupled D1 receptors. The core principle is to stimulate cells expressing the receptor of interest and measure the resulting change in intracellular cAMP.

Causality Behind Experimental Choices:

- Cell Line: HEK293 or CHO cells are commonly used due to their low endogenous GPCR expression, allowing for specific assessment of a heterologously expressed receptor.
- PDE Inhibitor: Phosphodiesterases (PDEs) rapidly degrade cAMP. Including a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) is crucial to prevent cAMP breakdown, allowing it to accumulate to detectable levels.[\[11\]](#)
- Detection Method: Homogeneous Time-Resolved Fluorescence (HTRF) or similar competitive immunoassays are preferred for their high sensitivity and suitability for high-throughput screening.[\[11\]](#)



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